N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine
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Overview
Description
N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine is a synthetic organic compound characterized by its indole core structure, which is substituted with a chloro group and an acetyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Chlorination: The indole core is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro group at the desired position.
Acetylation: The acetyloxy group is introduced through acetylation, typically using acetic anhydride in the presence of a base like pyridine.
Schiff Base Formation: The final step involves the condensation of the chlorinated indole with an appropriate aldehyde or ketone to form the Schiff base, resulting in the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the Schiff base moiety, converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Substituted indole derivatives with various functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.
Biology and Medicine
Pharmacological Studies: Investigated for potential therapeutic properties, including anti-inflammatory and anticancer activities.
Biochemical Probes: Used as probes to study biochemical pathways and enzyme interactions.
Industry
Material Science:
Agriculture: Investigated for use as a pesticide or herbicide due to its bioactive properties.
Mechanism of Action
The mechanism of action of N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine involves its interaction with molecular targets such as enzymes or receptors. The indole core can mimic natural substrates or inhibitors, allowing the compound to modulate biological pathways. The Schiff base moiety can form reversible covalent bonds with target proteins, altering their function.
Comparison with Similar Compounds
Similar Compounds
N-(acetyloxy)-N-[(E)-(2-bromo-1-methyl-1H-indol-3-yl)methylidene]amine: Similar structure with a bromo group instead of a chloro group.
N-(acetyloxy)-N-[(E)-(2-fluoro-1-methyl-1H-indol-3-yl)methylidene]amine: Similar structure with a fluoro group instead of a chloro group.
Uniqueness
N-(acetyloxy)-N-[(E)-(2-chloro-1-methyl-1H-indol-3-yl)methylidene]amine is unique due to the specific positioning of the chloro group, which can influence its reactivity and interaction with biological targets. The combination of the acetyloxy and Schiff base functionalities also provides distinct chemical properties that can be exploited in various applications.
Properties
IUPAC Name |
[(E)-(2-chloro-1-methylindol-3-yl)methylideneamino] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-8(16)17-14-7-10-9-5-3-4-6-11(9)15(2)12(10)13/h3-7H,1-2H3/b14-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQECDYUKOOURNB-VGOFMYFVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)ON=CC1=C(N(C2=CC=CC=C21)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O/N=C/C1=C(N(C2=CC=CC=C21)C)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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